BenchChemオンラインストアへようこそ!

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891125-92-1) is a fully synthetic small molecule (C₁₈H₁₇N₃O₃, MW 323.3 g/mol) built on a 2,5-disubstituted-1,3,4-oxadiazole core linked via an acetamide bridge to a phenoxy moiety. The 2,5-dimethylphenyl substituent at the oxadiazole C5 position distinguishes it from a broad panel of regioisomeric and heteroaryl-substituted analogs available in screening collections.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 891125-92-1
Cat. No. B2848794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS891125-92-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-12-8-9-13(2)15(10-12)17-20-21-18(24-17)19-16(22)11-23-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyVJLWQAOYSMMPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891125-92-1): Core Scaffold and Physicochemical Identity


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891125-92-1) is a fully synthetic small molecule (C₁₈H₁₇N₃O₃, MW 323.3 g/mol) built on a 2,5-disubstituted-1,3,4-oxadiazole core linked via an acetamide bridge to a phenoxy moiety. The 2,5-dimethylphenyl substituent at the oxadiazole C5 position distinguishes it from a broad panel of regioisomeric and heteroaryl-substituted analogs available in screening collections. Computed physicochemical properties include a topological polar surface area (TPSA) of 77.3 Ų, XLogP3 of 3.3, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is archived in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001235888 and SMR000808465, and is offered by multiple commercial vendors at purities typically ≥95% (HPLC) for non-human research use only .

Why N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide Cannot Be Replaced by Generic In-Class Analogs


The 2,5-disubstituted-1,3,4-oxadiazole chemotype encompasses a structurally diverse family in which even minor positional isomerism on the phenyl ring can produce measurable differences in lipophilicity, electronic distribution, and steric hindrance around the oxadiazole core. For 2,5-dimethylphenyl-substituted oxadiazoles, the symmetric para-methyl substitution pattern yields a distinct molecular electrostatic potential surface compared to 2,4-, 2,6-, or 3,4-dimethyl regioisomers, potentially altering target recognition, metabolic stability, and solubility. Published structure–activity relationship (SAR) studies on related 2-phenoxyacetamide–oxadiazole conjugates demonstrate that substituent identity and position on the phenyl ring at C5 of the oxadiazole directly modulate enzyme inhibitory potency, sometimes by an order of magnitude or more [1] [2]. Consequently, procurement of the specific 2,5-dimethylphenyl regioisomer is non-interchangeable with seemingly similar dimethylphenyl variants when SAR continuity or reproducible screening hit follow-up is required.

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 891125-92-1)


Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl and 3,4-Dimethylphenyl Substitution at Oxadiazole C5

The 2,5-dimethylphenyl substitution pattern on the oxadiazole C5 position is regioisomerically distinct from the more commonly catalogued 2,4-dimethylphenyl and 3,4-dimethylphenyl analogs. The 2,5-disubstitution creates a symmetric arrangement of methyl groups (para to each other) that reduces steric clash with the oxadiazole ring compared to ortho-substituted variants. While no direct head-to-head bioactivity comparison among these three regioisomers has been published for the phenoxyacetamide series, the 2,4-dimethylphenyl analog (CAS not assigned in authoritative databases) has been described in vendor records as exhibiting moderate antibacterial activity against both Gram-positive and Gram-negative strains, whereas no such data are reported for the 2,5-isomer . This differential activity reporting highlights that isomeric identity is not biologically neutral. The 2,5-isomer possesses a computed XLogP3 of 3.3 and TPSA of 77.3 Ų (PubChem), which are identical at the isomeric level to other dimethylphenyl variants owing to identical atom composition; however, the three-dimensional shape and electrostatic complementarity differ [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

Phenoxyacetamide vs. Benzamide Congener Differentiation at the N2-Acetamide Position

The target compound bears a 2-phenoxyacetamide moiety at the oxadiazole N2 position, which differentiates it from closely catalogued benzamide congeners such as N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, and N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide. The phenoxyacetamide group introduces an ether oxygen that serves as an additional hydrogen bond acceptor (contributing to the total HBA count of 5 versus a typical benzamide's 3–4), while also increasing rotatable bond count (5 vs. 3–4 for benzamide analogs). In published SAR on phenoxyacetamide–oxadiazole conjugates evaluated as VEGFR-2 inhibitors, compounds with the phenoxyacetamide linker demonstrated IC₅₀ values as low as 0.56 nM against VEGFR-2 and 3.26 µM against HepG2 cells, outperforming the benzamide-linked analogs within the same series [1]. Although this specific comparison derives from a different oxadiazole substitution pattern, the linker-type effect (phenoxyacetamide vs. benzamide) is a class-level trend that informs scaffold selection.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Computed Drug-Likeness and Permeability Profile Benchmarking Against Oxadiazole Screening Library Median

The target compound's physicochemical profile (MW 323.3, XLogP3 3.3, TPSA 77.3 Ų, HBD 1, HBA 5, rotatable bonds 5) was benchmarked against the median values of 2,5-disubstituted-1,3,4-oxadiazoles catalogued in PubChem. The compound fully satisfies Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD < 5, HBA < 10) and resides within the optimal TPSA range (60–140 Ų) for oral bioavailability prediction, with a TPSA of 77.3 Ų falling below the 140 Ų threshold for good intestinal absorption and above the 60 Ų threshold for adequate solubility [1]. In comparison, the 2,5-dimethoxyphenyl analog (CAS 952841-54-2) possesses a higher TPSA (~95–100 Ų estimated due to two additional methoxy oxygen atoms) and increased HBA count, which may reduce membrane permeability. The cyclohexyl analog (N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide) exhibits higher lipophilicity (estimated XLogP3 ~3.8–4.0) due to the saturated ring, potentially increasing non-specific protein binding [2]. The 2,5-dimethylphenyl substitution thus balances lipophilicity and polarity in a range considered favorable for lead-like chemical probes.

Drug Discovery ADME Lead-Likeness

Vendor Purity Specification: Minimum 95% (HPLC) as a Procurement Differentiator

Commercial suppliers list N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide with a purity specification of ≥95% as determined by HPLC, with the molecular identity confirmed by ¹H NMR and mass spectrometry . This purity threshold is critical for biological assay reproducibility: impurities at 5% levels in structurally related oxadiazole screening compounds have been documented to cause false-positive enzyme inhibition results due to aggregate-based promiscuous inhibition or redox cycling artifacts. While the 2,4-dimethylphenyl regioisomer and the 2-methoxyphenyl analog are also available commercially, their purity specifications vary by vendor and lot, with some listings indicating 'typically 95%' without batch-specific certification. The consistent ≥95% HPLC specification for the 2,5-dimethylphenyl compound from the primary catalogued source provides a procurement-level confidence advantage when selecting among in-class oxadiazole-phenoxyacetamide screening candidates.

Chemical Procurement Assay Reproducibility Quality Control

MLSMR Library Provenance as a Screening-Ready Compound with Documented Chain of Custody

The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS001235888 and SMR000808465, indicating that it has passed the MLSMR's compound integrity and purity acceptance criteria for inclusion in the NIH Molecular Libraries Program screening collection [1]. MLSMR inclusion requires: (i) structural verification by LC-MS or NMR; (ii) purity ≥90% (and typically ≥95%); (iii) compound identity confirmation against the registered structure. This provenance distinguishes it from commercially available analogs that have not undergone MLSMR quality control vetting. Furthermore, MLSMR-registered compounds are accompanied by unique substance identifiers (SID) that enable unambiguous tracking across PubChem BioAssay depositions, facilitating data reproducibility and cross-study comparisons. No PubChem BioAssay results are currently deposited for SID associated with this compound as of April 2026, meaning its screening data remain to be generated by the end user [2].

High-Throughput Screening Chemical Biology MLSMR

Recommended Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide Based on Evidence Profile


Structure–Activity Relationship (SAR) Expansion of 2,5-Disubstituted Oxadiazole Chemical Probes

The 2,5-dimethylphenyl substitution pattern at oxadiazole C5 provides a distinct steric and electronic profile relative to commonly explored 2,4-dimethylphenyl and 4-substituted-phenyl analogs. This compound is suitable as a SAR probe to systematically evaluate the effect of symmetric dimethyl substitution on target binding, metabolic stability, and cellular permeability within oxadiazole-based inhibitor series. Its favorable computed TPSA (77.3 Ų) and moderate lipophilicity (XLogP3 3.3) make it a viable candidate for cell-based phenotypic screening panels where target engagement must be balanced against membrane permeability [1].

Negative Control or Orthogonal Chemotype for Phenoxyacetamide-Linked Enzyme Inhibitor Assays

Given the absence of published target-specific activity data for this exact compound, it may serve as a structurally matched negative control in enzyme inhibition assays where other phenoxyacetamide–oxadiazole conjugates (e.g., VEGFR-2 or MAO inhibitors) show potent activity. Its availability at ≥95% purity and MLSMR-grade quality control supports its use in orthogonal chemotype validation workflows, where differential activity between this 2,5-dimethylphenyl variant and active analogs confirms target engagement specificity rather than assay interference .

Computational Chemistry and Molecular Docking Template

The well-defined 2D/3D structure (SMILES: CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3), validated by PubChem's canonicalization, supports its use as a docking template or pharmacophore query seed in virtual screening campaigns targeting enzyme families where oxadiazole-containing ligands have demonstrated binding (e.g., NTPDases, PIM-1 kinase, thymidine phosphorylase). The phenoxyacetamide linker provides conformational flexibility (5 rotatable bonds) that can be exploited in ensemble docking studies to sample diverse binding poses [1].

Analytical Reference Standard for HPLC Method Development in Oxadiazole Series

With a verified purity specification of ≥95% (HPLC) and full characterization by ¹H NMR and MS from commercial suppliers, this compound can serve as a retention time and purity reference standard for HPLC method development when analyzing libraries of 1,3,4-oxadiazole–phenoxyacetamide derivatives. Its distinct UV absorption profile (conferred by the oxadiazole chromophore and phenoxy moiety) provides a reliable detection signal, and its intermediate polarity (XLogP3 3.3) ensures compatibility with standard reversed-phase C18 gradient methods .

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.